![molecular formula C22H18FN3O3S B2909516 N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-83-8](/img/structure/B2909516.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS Number: 941953-08-8) is a synthetic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C22H18FN3O3S |
Molecular Weight | 423.5 g/mol |
CAS Number | 941953-08-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the dihydropyridine core followed by functionalization with the benzo[d]thiazole and fluorobenzyl moieties.
Anticancer Activity
Several studies have reported the anticancer potential of compounds similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving both intrinsic and extrinsic signaling pathways. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma).
- Results : Compounds demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, highlighting their potential as anticancer agents .
Antimicrobial Activity
The compound has also exhibited notable antimicrobial properties against various bacterial strains. In vitro studies indicated that:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Values were determined to be around 50 µg/mL for effective inhibition of bacterial growth, suggesting strong antibacterial activity.
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown potential in scavenging ROS, thereby protecting cells from oxidative stress .
Case Study 1: Anticancer Efficacy
In a recent study, N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine was tested against a panel of cancer cell lines. The results demonstrated significant cytotoxic effects correlated with increased apoptosis markers, such as caspase activation and PARP cleavage.
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study revealed that the compound inhibited bacterial growth effectively at sub-toxic concentrations, indicating its potential for therapeutic use in treating infections caused by resistant strains.
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-2-29-16-8-9-18-19(11-16)30-22(24-18)25-21(28)15-7-10-20(27)26(13-15)12-14-5-3-4-6-17(14)23/h3-11,13H,2,12H2,1H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTYVTYYHZLWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.